
N-(Pent-4-YN-1-YL)cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pent-4-YN-1-YL)cyclobutanamine is an organic compound with the molecular formula C9H15N It is a derivative of cyclobutanamine, where the amine group is substituted with a pent-4-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pent-4-YN-1-YL)cyclobutanamine typically involves the reaction of cyclobutanamine with pent-4-yn-1-yl tosylate. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (CH3CN). The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pent-4-YN-1-YL)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
N-(Pent-4-YN-1-YL)cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(Pent-4-YN-1-YL)cyclobutanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanamine: The parent compound, which lacks the pent-4-yn-1-yl group.
N-(Prop-2-YN-1-YL)cyclobutanamine: A similar compound with a shorter alkyne chain.
Uniqueness
N-(Pent-4-YN-1-YL)cyclobutanamine is unique due to its longer alkyne chain, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its potential in various applications compared to its shorter-chain analogs .
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
N-pent-4-ynylcyclobutanamine |
InChI |
InChI=1S/C9H15N/c1-2-3-4-8-10-9-6-5-7-9/h1,9-10H,3-8H2 |
Clé InChI |
LPOZYJFJQIUZOW-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCNC1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


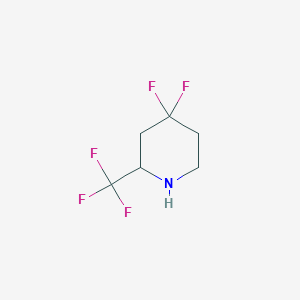


![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
![3-[(3-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B13068046.png)

![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
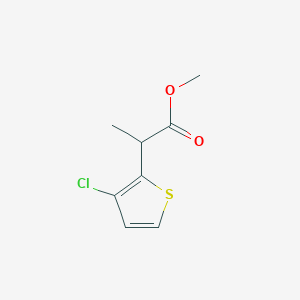
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
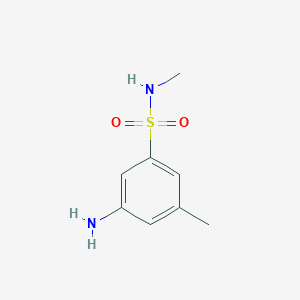
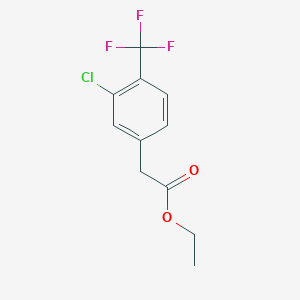
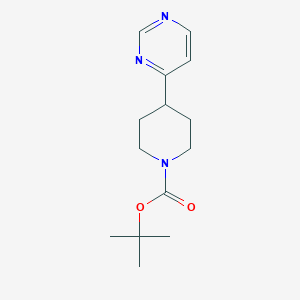

![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)
